molecular formula C14H15BrN2O2 B6708193 1-[(2-Bromo-4-methylphenyl)methyl]-1-(furan-2-ylmethyl)urea

1-[(2-Bromo-4-methylphenyl)methyl]-1-(furan-2-ylmethyl)urea

Cat. No.: B6708193
M. Wt: 323.18 g/mol
InChI Key: NDXBPWAZYQPUHH-UHFFFAOYSA-N
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Description

1-[(2-Bromo-4-methylphenyl)methyl]-1-(furan-2-ylmethyl)urea is an organic compound that features a brominated aromatic ring and a furan ring connected through a urea linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2-Bromo-4-methylphenyl)methyl]-1-(furan-2-ylmethyl)urea typically involves the reaction of 2-bromo-4-methylbenzylamine with furan-2-carboxylic acid, followed by the formation of the urea linkage. The reaction conditions often include the use of a coupling agent such as carbonyldiimidazole (CDI) or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the urea bond.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-[(2-Bromo-4-methylphenyl)methyl]-1-(furan-2-ylmethyl)urea can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The brominated aromatic ring can be reduced to form the corresponding methylphenyl derivative.

    Substitution: The bromine atom on the aromatic ring can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea under appropriate conditions.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Methylphenyl derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-[(2-Bromo-4-methylphenyl)methyl]-1-(furan-2-ylmethyl)urea has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active compound.

    Industry: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-[(2-Bromo-4-methylphenyl)methyl]-1-(furan-2-ylmethyl)urea depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The brominated aromatic ring and furan moiety can interact with biological macromolecules through various non-covalent interactions, such as hydrogen bonding, π-π stacking, and hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-1-(4-methylphenyl)-1-propanone: A brominated aromatic compound with similar structural features.

    4’-Bromopropiophenone: Another brominated aromatic compound used in organic synthesis.

    2-Bromo-1-phenylpropane: A related compound with a brominated aromatic ring.

Uniqueness

1-[(2-Bromo-4-methylphenyl)methyl]-1-(furan-2-ylmethyl)urea is unique due to the presence of both a brominated aromatic ring and a furan ring connected through a urea linkage. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

1-[(2-bromo-4-methylphenyl)methyl]-1-(furan-2-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15BrN2O2/c1-10-4-5-11(13(15)7-10)8-17(14(16)18)9-12-3-2-6-19-12/h2-7H,8-9H2,1H3,(H2,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDXBPWAZYQPUHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)CN(CC2=CC=CO2)C(=O)N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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